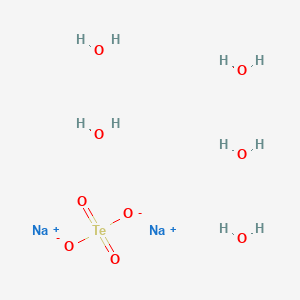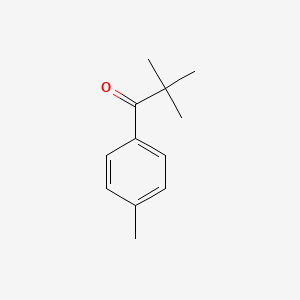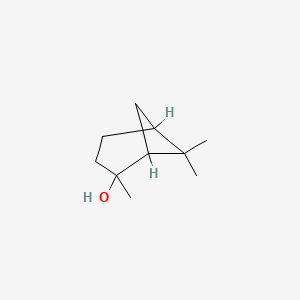
Dioxolane-THYMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxolane Thymidine is a synthetic nucleoside analogue that combines the structural features of dioxolane and thymidine. Thymidine is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine in double-stranded DNA. Dioxolane Thymidine is primarily used in antiviral therapies, particularly in the treatment of HIV, due to its ability to inhibit viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dioxolane Thymidine typically involves the reaction of thymidine with dioxolane derivatives. One common method includes the use of 1,3-dioxolane as a protecting group for the hydroxyl functionalities of thymidine. The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of Dioxolane Thymidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Dioxolane Thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane carboxylates, while reduction can produce dioxolane alcohols .
Scientific Research Applications
Dioxolane Thymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA synthesis and replication.
Industry: Applied in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
Dioxolane Thymidine exerts its effects by inhibiting the enzyme reverse transcriptase, which is essential for the replication of retroviruses like HIV. By incorporating into the viral DNA, it causes chain termination, preventing the virus from replicating . The molecular targets include thymidylate kinase and thymidine kinase, which are involved in the phosphorylation and activation of the compound .
Comparison with Similar Compounds
Zidovudine: Another thymidine analogue used in HIV treatment.
Lamivudine: A cytidine analogue with similar antiviral properties.
Stavudine: A thymidine analogue with a different mechanism of action.
Uniqueness: Dioxolane Thymidine is unique due to its dioxolane moiety, which provides enhanced stability and bioavailability compared to other nucleoside analogues. This structural feature allows it to be more effective in inhibiting viral replication .
Properties
CAS No. |
127658-07-5 |
|---|---|
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m1/s1 |
InChI Key |
BCAWWPAPHSAUQZ-RNFRBKRXSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CO[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Key on ui other cas no. |
136982-89-3 |
Synonyms |
(-)-beta-D-(2R,4R)-dioxolane-thymine dioxolane-thymine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2'-Formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B1220819.png)

![5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B1220825.png)







![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)
